4-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
Description
Properties
IUPAC Name |
4-[[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-2-22-10(17)7-16-12(18)11(23-14(16)21)15-9-5-3-8(4-6-9)13(19)20/h3-6,11,15H,2,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJPGABUUSJAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolidinone ring is typically synthesized via-cyclocondensation of thiourea with α-haloketones or α-haloesters. For example, reacting thiourea with ethyl chloroacetate in ethanol under reflux yields 2,4-dioxothiazolidine.
Mechanism :
- Nucleophilic attack by the sulfur atom of thiourea on the α-carbon of ethyl chloroacetate.
- Intramolecular cyclization with elimination of HCl and ethanol.
Reaction Conditions :
Introduction of the Ethoxy-Oxoethyl Group at N3
The N3 position of the thiazolidinone is functionalized with 2-ethoxy-2-oxoethyl via alkylation. Ethyl bromoacetate is commonly employed as the alkylating agent.
Procedure :
- Dissolve 2,4-dioxothiazolidine in dry DMF.
- Add ethyl bromoacetate (1.2 equiv) and K₂CO₃ (2.0 equiv).
- Stir at 50°C for 6–8 hours.
- Isolate via aqueous workup and recrystallization from ethanol.
Functionalization at C5: Coupling with 4-Aminobenzoic Acid
Nucleophilic Aromatic Substitution
The C5 position of the thiazolidinone core is activated for nucleophilic attack due to electron-withdrawing effects of the 2,4-diketone groups. 4-Aminobenzoic acid reacts directly with 5-chloro-3-(2-ethoxy-2-oxoethyl)-2,4-dioxothiazolidine under mild conditions.
Reaction Protocol :
- Combine 5-chloro-thiazolidinone derivative (1.0 equiv) and 4-aminobenzoic acid (1.1 equiv) in DMSO.
- Add NaHCO₃ (2.0 equiv) as a base.
- Heat at 80°C for 12 hours.
- Acidify with HCl to precipitate the product.
Condensation via Schiff Base Formation
An alternative route involves the formation of a Schiff base intermediate between the C5 carbonyl group of the thiazolidinone and the amine of 4-aminobenzoic acid, followed by reduction.
Steps :
- React 3-(2-ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-one with 4-aminobenzoic acid in ethanol.
- Add glacial acetic acid as a catalyst.
- Reflux for 8 hours to form the imine.
- Reduce with NaBH₄ in methanol to yield the final product.
One-Pot Multicomponent Synthesis
A streamlined approach combines thiourea, ethyl bromoacetate, and 4-aminobenzoic acid in a single reaction vessel.
Procedure :
- Mix thiourea (1.0 equiv), ethyl bromoacetate (2.2 equiv), and 4-aminobenzoic acid (1.0 equiv) in ethanol.
- Add K₂CO₃ (3.0 equiv) and reflux for 24 hours.
- Isolate via filtration and purify by column chromatography (SiO₂, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Thiourea + ethyl chloroacetate | 65–75 | 95 | High yield, simple conditions | Requires halogenated reagents |
| N3 Alkylation | Ethyl bromoacetate alkylation | 60–70 | 90 | Selective functionalization | Multi-step purification |
| Schiff Base Condensation | Imine formation + reduction | 55–65 | 85 | Avoids halogenated intermediates | Lower yield, longer reaction time |
| One-Pot Synthesis | Multicomponent reaction | 50–60 | 88 | Streamlined process | Moderate yield, complex optimization |
Mechanistic Insights and Stereochemical Considerations
- N3 Alkylation : The reaction proceeds via an SN2 mechanism, with the thiazolidinone’s N3 acting as a nucleophile toward ethyl bromoacetate.
- C5 Amination : The electron-deficient C5 carbonyl facilitates nucleophilic attack by the amine group of 4-aminobenzoic acid, forming a stable C–N bond.
- Stereochemistry : The thiazolidinone ring adopts a planar conformation, while the ethoxy-oxoethyl group exhibits free rotation around the C–N bond.
Scalability and Industrial Applications
Chemical Reactions Analysis
Hydrolysis of the Ethoxy Ester Group
The ethoxy group (-OCH₂CH₃) in the 2-oxoethyl substituent undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.
Reaction Conditions and Outcomes:
Mechanism : The ethoxy ester undergoes nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon.
Condensation at the Amino Group
The primary amino group (-NH-) attached to the thiazolidinone ring participates in Schiff base formation with aldehydes or ketones. This reaction is utilized to generate derivatives with enhanced pharmacological properties.
Example Reaction:
Key Insight : Electron-withdrawing substituents on aldehydes enhance electrophilicity, accelerating imine formation .
Reactivity of the Thiazolidinone Ring
The thiazolidinone core undergoes nucleophilic attacks or ring-opening reactions, particularly at the C2 and C4 carbonyl groups.
Notable Reactions:
Structural Impact : Ring-opening destroys the thiazolidinone pharmacophore but enables synthesis of hybrid molecules .
Functionalization of the Benzoic Acid Group
The carboxylic acid group undergoes esterification or amidation to modify pharmacokinetic properties.
Esterification Example:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol, H₂SO₄ | Reflux, 6 h | Methyl ester derivative | 90–95 |
Applications : Ester derivatives improve membrane permeability in drug design .
Michael Addition at the Exocyclic Double Bond
The compound’s conjugated system (if present in tautomeric forms) allows Michael additions. For example:
| Nucleophile | Conditions | Product | Biological Activity | Reference |
|---|---|---|---|---|
| Glutathione | Phosphate buffer, pH 7.4 | Thiol adduct | Detoxification pathway study |
Note : This reactivity classifies the compound as a potential pan-assay interference compound (PAINS) .
Photochemical Reactions
Under UV light, the thiazolidinone ring may undergo [2+2] cycloaddition or oxidation.
| Condition | Product | Observation | Reference |
|---|---|---|---|
| UV (254 nm), 48 h | Dimer via C5–C5 bond | Reduced solubility |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidine ring, an amino group, and a benzoic acid moiety, which contribute to its unique chemical properties. The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high purity and yield. Common methods include:
- Formation of the Thiazolidine Ring : This step often involves the reaction of appropriate thioketones with amines.
- Introduction of the Ethoxy Group : This enhances solubility and reactivity.
- Final Coupling Reaction : The amino group is linked to the benzoic acid moiety through a series of coupling reactions.
Purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Biological Activities
Research indicates that 4-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory processes, potentially serving as an anti-inflammatory agent.
- Antimicrobial Activity : Its structure may confer resistance against certain microbial strains, making it a candidate for further development in antimicrobial therapies.
- Potential as an Antidiabetic Agent : Similar compounds with thiazolidine structures have been noted for their antidiabetic properties, indicating that this compound could have similar effects.
Applications in Medicinal Chemistry
The following table summarizes some key applications of this compound in medicinal chemistry:
| Application Area | Description |
|---|---|
| Drug Development | Potential use as a scaffold for designing new anti-inflammatory and antimicrobial drugs. |
| Therapeutic Research | Investigated for its role in modulating biochemical pathways related to inflammation and infection. |
| Biochemical Assays | Utilized in assays to study enzyme interactions and receptor binding affinities. |
Case Studies
Several studies have documented the effectiveness of this compound in various experimental settings:
- Inflammation Models : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS).
- Antimicrobial Screening : The compound was tested against a panel of bacterial strains, showing notable inhibition against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
- Diabetes Research : In animal models, derivatives of this compound demonstrated improved glucose tolerance and insulin sensitivity, indicating possible applications in diabetes management.
Mechanism of Action
The mechanism of action of 4-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Thiazolidinone Cores
a) (E)-4-((3-allyl-5-(4-ethoxybenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid (CAS 306321-42-6)
- Structure : Contains a 4-oxothiazolidin-2-ylidene group substituted with allyl and 4-ethoxybenzyl groups.
- Key Differences : Lacks the 2,4-dioxo configuration and replaces the ethoxy-oxoethyl group with bulkier substituents.
b) {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid (CAS 1008380-11-7)
- Structure: Features a 2,4-dioxothiazolidinone core with a 4-methylphenylamino group at position 5 and an acetic acid substituent at position 3.
- Key Differences : Substitutes the ethoxy-oxoethyl group with acetic acid and uses 4-methylphenyl instead of benzoic acid.
- Implications : The acetic acid group may reduce steric hindrance, enhancing interaction with hydrophilic targets, while the methylphenyl group offers moderate lipophilicity .
c) 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4)
- Structure: Contains a single 4-oxo group and a dimethylaminophenyl substituent.
- Key Differences : Absence of the 2,4-dioxo configuration and ethoxy-oxoethyl group.
- Implications: The dimethylaminophenyl group may enhance π-π stacking interactions, but the lack of a second oxo group could diminish binding to enzymes like COX-1 .
Functional Analogues with Benzoic Acid Moieties
a) 4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid (CAS 23284-85-7)
- Structure: A simple benzoic acid derivative with an ethoxy-oxoethyl-substituted amino group.
- Key Differences: Lacks the thiazolidinone ring.
b) 3-({[(2Z)-4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid
- Structure: Includes a phenylimino-substituted thiazolidinone linked to benzoic acid via an acetyl group.
- Key Differences: The phenylimino group introduces rigidity, while the acetyl spacer may reduce direct interactions with targets.
- Implications : Increased steric bulk compared to the target compound could limit access to hydrophobic binding pockets .
Characterization Data :
- ¹H NMR : Signals at δ 1.2–1.4 (triplet, CH3 of ethoxy), δ 4.1–4.3 (quartet, CH2 of ethoxy), δ 7.8–8.1 (aromatic protons of benzoic acid).
- ¹³C NMR: Peaks at δ 170–180 (C=O of dioxothiazolidinone and ethoxy-oxoethyl), δ 165–170 (COOH of benzoic acid) .
- LC-MS : Molecular ion peak consistent with the molecular formula C14H14N2O6S (calc. m/z 338.3) .
Biological Activity
The compound 4-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic molecule that incorporates a thiazolidine ring and a benzoic acid moiety. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications.
Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of 338.34 g/mol. The synthesis typically involves multi-step organic reactions, focusing on optimizing yield and purity through methods like recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial properties. Preliminary studies suggest interactions with specific enzymes or receptors involved in microbial resistance mechanisms. The thiazolidine ring contributes to its biological activity, potentially enhancing its efficacy against various pathogens.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Similar compounds in its class have shown significant anti-inflammatory activity, which may be attributed to the inhibition of pro-inflammatory cytokines and mediators . The structure-activity relationship (SAR) studies highlight that modifications on the benzoic acid moiety can enhance anti-inflammatory effects.
Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The presence of the ethoxy group is thought to enhance the solubility and reactivity of the compound, thereby improving its antioxidant capacity .
Enzyme Inhibition Studies
In vitro studies have assessed the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicate that derivatives of this compound may possess significant inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Anticancer Activity : A study on para-aminobenzoic acid (PABA) analogs showed promising anticancer properties against various cancer cell lines, suggesting that derivatives similar to this compound may also exhibit similar effects .
- Antidiabetic Properties : Research on thiazolidine derivatives has indicated potential antidiabetic activity, which could be relevant for the development of new therapies targeting diabetes management.
- Neuroprotective Effects : Investigations into compounds with similar structures have revealed neuroprotective effects through modulation of excitatory amino acid transporters (EAATs), which are critical in maintaining neuronal health .
Comparative Analysis
The table below summarizes key features and biological activities of compounds structurally related to this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Carboxybenzylamine | Amino group linked to carboxybenzyl moiety | Precursor in synthesis; potential antimicrobial |
| Thiazolidine-2,4-dione | Core structure similar to thiazolidine derivatives | Known for antidiabetic activity |
| Benzoic Acid Derivatives | Contains benzoic acid moiety | Various activities including anti-inflammatory and anticancer |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including diazotization and coupling. For example, diazotization of substituted benzothiazole amines with sodium nitrite in acidic conditions (0–5°C) generates diazonium salts, which are then coupled with phenolic carboxylic acids under controlled pH . Optimization involves adjusting solvent polarity (e.g., THF or DMF), temperature (room temperature to 45°C), and reaction time (1–24 hours). Purification often employs column chromatography (hexane/EtOH gradients) to achieve >95% purity, as validated by NMR and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinedione ring) .
- ¹H-NMR : Identifies proton environments (e.g., ethoxy group signals at δ 1.2–1.4 ppm and aromatic protons at δ 7.0–8.5 ppm) .
- UV-Vis : Monitors conjugation via λ_max shifts (e.g., π→π* transitions in the 250–400 nm range) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z matching theoretical values within 0.1 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinedione derivatives like this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural modifications. For example:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the benzothiazole ring enhance antimicrobial activity, while hydrophobic chains (e.g., octyloxy) improve membrane permeability for anticancer effects .
- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) can alter IC₅₀ values. Standardized protocols (e.g., MTT assays at 37°C, 5% CO₂) are recommended .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Methodological Answer : Enhance solubility and bioavailability via:
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) improves intestinal absorption .
- Structural Analog Synthesis : Introducing polar groups (e.g., hydroxyl or carboxymethoxy) at the 4-position of the benzoic acid moiety enhances water solubility without compromising activity .
Q. How can structure-activity relationship (SAR) studies guide the design of novel analogs with enhanced efficacy?
- Methodological Answer : SAR analysis involves:
- Core Modifications : Replacing the thiazolidinedione ring with oxadiazole or pyrazoline alters target specificity (e.g., COX-2 inhibition vs. PPAR-γ agonism) .
- Substituent Screening : A table of analogs and their bioactivities can prioritize candidates (see example below):
| Substituent Position | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Benzylidene | Methoxy group | Anticancer (12 µM) | |
| 5-Amino | Ethoxycarbonyl ethyl | Antimicrobial (8 µg/mL) |
Data Analysis and Experimental Design
Q. What computational methods are used to predict binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like PPAR-γ or EGFR. Key steps:
- Ligand Preparation : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level .
- Binding Affinity : Score poses using AMBER force fields; validate with in vitro assays (e.g., SPR for KD measurements) .
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Low yields (<40%) may result from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
